CP-673451 is a potent and selective inhibitor of platelet-derived growth factor receptor (PDGFR) kinase, primarily targeting the PDGFRβ subtype [, , , ]. This compound belongs to the class of tyrosine kinase inhibitors and has demonstrated significant potential as a research tool for studying various biological processes and disease models [, , ].
CP-673451 plays a crucial role in scientific research by allowing researchers to investigate the functions of PDGFR signaling pathways in various cellular processes, including cell proliferation, migration, apoptosis, and differentiation [, , , , , ]. Its selectivity for PDGFR makes it a valuable tool for dissecting the specific roles of PDGFR signaling in complex biological systems.
CP-673451 was developed as part of research into receptor tyrosine kinase inhibitors. It is classified as an ATP-competitive inhibitor with a high selectivity for platelet-derived growth factor receptor α and β over other kinases, such as vascular endothelial growth factor receptor and epidermal growth factor receptor. The compound's chemical formula is , with a molecular weight of approximately 417.5 g/mol. It has been documented in various studies for its anti-tumor and anti-angiogenic properties, particularly in glioblastoma models and other cancers .
The synthesis of CP-673451 follows the procedures outlined in the PCT patent application WO 2001040217. The compound is typically prepared in its tosylate salt form to enhance solubility and stability during biological assays. The synthesis involves several chemical reactions that yield the final product with high purity (≥98% as determined by HPLC). Specific technical details regarding the reaction conditions, including temperature, solvent choice, and reaction times, are not extensively detailed in the literature but are crucial for optimizing yield and purity during synthesis .
The mechanism of action of CP-673451 involves competitive inhibition of ATP binding at the kinase domain of platelet-derived growth factor receptors. By preventing autophosphorylation, CP-673451 disrupts downstream signaling pathways that promote cell proliferation and angiogenesis. Studies indicate that treatment with CP-673451 leads to decreased levels of phosphorylated PDGFRs over time, suggesting a sustained inhibitory effect on receptor activation. Additionally, it has been shown to induce differentiation in glioblastoma cells by modulating signaling pathways like KRAS/NF-κB .
CP-673451 exhibits specific physical and chemical properties relevant for its application in research:
CP-673451 has diverse applications in scientific research, particularly in oncology:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2